An In-Depth Technical Guide to N-(Piperidin-3-YL)cyclopropanecarboxamide: Chemical Properties and Research Applications
An In-Depth Technical Guide to N-(Piperidin-3-YL)cyclopropanecarboxamide: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Piperidin-3-YL)cyclopropanecarboxamide is a heterocyclic amine belonging to the piperidine carboxamide class of compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. It further delves into the known and potential biological activities of this scaffold, drawing insights from related compounds to highlight its significance for researchers in medicinal chemistry and drug discovery.
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile building block in the design of therapeutic agents. When combined with a cyclopropanecarboxamide moiety, the resulting N-(Piperidin-3-YL)cyclopropanecarboxamide structure presents a unique combination of rigidity and functionality. This guide aims to be a core technical resource for professionals engaged in the research and development of novel therapeutics, providing a detailed examination of the chemical and biological landscape of this promising molecule.
Physicochemical Properties
The fundamental properties of N-(Piperidin-3-YL)cyclopropanecarboxamide are crucial for its handling, formulation, and interpretation in experimental settings. The compound is most commonly available as its hydrochloride salt, and its properties can vary depending on the enantiomeric form.
Table 1: Physicochemical Properties of N-(Piperidin-3-YL)cyclopropanecarboxamide Hydrochloride
| Property | (S)-Enantiomer | (R)-Enantiomer | Reference |
| CAS Number | 1276045-27-2 | 1286208-14-7 | [1][2][3] |
| Molecular Formula | C₉H₁₇ClN₂O | C₉H₁₇ClN₂O | [1][2][3] |
| Molecular Weight | 204.7 g/mol | 204.7 g/mol | [1][2][3] |
Synthesis and Purification
The synthesis of N-(Piperidin-3-YL)cyclopropanecarboxamide typically involves the coupling of a protected 3-aminopiperidine with cyclopropanecarbonyl chloride or cyclopropanecarboxylic acid, followed by deprotection. The choice of protecting group for the piperidine nitrogen is a critical step to ensure regioselectivity and prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability and ease of removal under acidic conditions.
General Synthetic Workflow
A general, logical workflow for the synthesis is outlined below. This process is illustrative and may require optimization based on specific laboratory conditions and desired scale.
Caption: General synthetic workflow for N-(Piperidin-3-YL)cyclopropanecarboxamide.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative example for the synthesis of the hydrochloride salt.
Step 1: Synthesis of tert-butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate
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Dissolve N-Boc-3-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.2 eq) to the solution.
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Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of N-(Piperidin-3-YL)cyclopropanecarboxamide hydrochloride
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Dissolve the purified tert-butyl 3-(cyclopropanecarboxamido)piperidine-1-carboxylate from Step 1 in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
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Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
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Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
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The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the hydrochloride salt of N-(Piperidin-3-YL)cyclopropanecarboxamide.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the piperidine ring protons, the cyclopropyl ring protons, the amide proton, and the piperidinyl NH proton (as a broad singlet). The chemical shifts and coupling constants will be indicative of the 3-substitution pattern on the piperidine ring. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the cyclopropyl ring. |
| Mass Spec (ESI) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine and the amide, the C=O stretch of the amide, and C-H stretches of the aliphatic rings. |
Stability and Solubility
The stability and solubility of N-(Piperidin-3-YL)cyclopropanecarboxamide are critical parameters for its storage, handling, and use in biological assays.
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Stability : The amide bond in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions. The piperidine ring, being a secondary amine, could be prone to oxidation. For long-term storage, the hydrochloride salt is generally more stable. It is recommended to store the compound in a cool, dry, and dark place.
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Solubility : The hydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in non-polar organic solvents is likely to be limited.
Biological Activity and Therapeutic Potential
While specific biological data for N-(Piperidin-3-YL)cyclopropanecarboxamide is not extensively published, the broader class of piperidine carboxamides has shown significant promise in various therapeutic areas. This suggests that N-(Piperidin-3-YL)cyclopropanecarboxamide could be a valuable scaffold for further investigation.
Potential as Proteasome Inhibitors
Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key target for antimalarial drug development.[4] These compounds have demonstrated oral efficacy in mouse models of malaria.[4] The mechanism involves non-covalent binding to the β5 active site of the proteasome, a site that shows species-specific differences between the parasite and human proteasomes, which could lead to a favorable therapeutic window.[4]
Dual Inhibition of AChE and GSK3β for Alzheimer's Disease
Derivatives of piperidine carboxamide have been investigated as dual inhibitors of acetylcholinesterase (AChE) and glycogen synthase kinase 3β (GSK3β), two key enzymes implicated in the pathology of Alzheimer's disease. This multi-target approach is a promising strategy for developing more effective treatments for this neurodegenerative disorder.
Caption: Potential dual-target mechanism of piperidine carboxamides in Alzheimer's disease.
Safety and Handling
Based on safety data for related piperidine and cyclopropanecarboxamide compounds, N-(Piperidin-3-YL)cyclopropanecarboxamide should be handled with appropriate precautions.[5]
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.
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Handling : Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area.
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Storage : Keep the container tightly closed in a dry and well-ventilated place.
Conclusion
N-(Piperidin-3-YL)cyclopropanecarboxamide represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its structural features, combining the favorable properties of the piperidine scaffold with the unique geometry of the cyclopropyl group, make it an attractive starting point for the development of novel therapeutic agents. While specific biological data on this compound is still emerging, the promising activities of the broader piperidine carboxamide class in areas such as infectious diseases and neurodegenerative disorders highlight the potential of this scaffold. This guide provides a foundational understanding of its chemical properties and a roadmap for its synthesis and characterization, empowering researchers to further explore its therapeutic applications.
References
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CAS#:1276045-27-2 | (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride. (URL: [Link])
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (URL: [Link])
Sources
- 1. CAS#:1276045-27-2 | (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | Chemsrc [chemsrc.com]
- 2. (R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | 1286208-14-7 [chemicalbook.com]
- 3. CAS 1276045-27-2 | (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride - Synblock [synblock.com]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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